molecular formula C15H13N3O2 B073431 3-amino-5,5-diphenylimidazolidine-2,4-dione CAS No. 1224-08-4

3-amino-5,5-diphenylimidazolidine-2,4-dione

Katalognummer: B073431
CAS-Nummer: 1224-08-4
Molekulargewicht: 267.28 g/mol
InChI-Schlüssel: WDASILDKNHAVRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-5,5-diphenylimidazolidine-2,4-dione is a chemically significant hydantoin derivative, distinguished by the presence of an amino group at the 3-position and two phenyl rings at the 5-position of the imidazolidine core. This unique structure makes it a valuable intermediate and scaffold in medicinal chemistry and pharmacological research. Its primary research value lies in its role as a precursor for the synthesis of more complex heterocyclic compounds, particularly those with potential central nervous system (CNS) activity. Researchers utilize this compound to develop and investigate novel molecules that may interact with neurological targets, such as GABA receptors, drawing parallels to the biological activity of other substituted hydantoins. The electron-rich aromatic systems and the reactive amino group provide versatile handles for further chemical modification, enabling the exploration of structure-activity relationships (SAR). This compound is essential for scientists working in drug discovery, specifically in the design of new therapeutic agents for neurological disorders, and in fundamental organic synthesis methodologies. It is supplied strictly for laboratory research purposes.

Eigenschaften

IUPAC Name

3-amino-5,5-diphenylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c16-18-13(19)15(17-14(18)20,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,16H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDASILDKNHAVRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10153591
Record name N-Aminodiphenylhydantoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10153591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24832774
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1224-08-4
Record name N-Aminodiphenylhydantoin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001224084
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Aminodiphenylhydantoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10153591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Wirkmechanismus

Biologische Aktivität

3-Amino-5,5-diphenylimidazolidine-2,4-dione, commonly referred to as a derivative of hydantoin, has garnered attention for its diverse biological activities. This compound and its derivatives are primarily explored for their anticonvulsant properties, as well as potential anticancer and antimicrobial activities. This article synthesizes current research findings on the biological activity of this compound, providing insights into its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a five-membered imidazolidine ring with two phenyl substituents. This unique structure contributes to its stability under various conditions while allowing for hydrolysis in biological systems, particularly in the presence of hydantoinase enzymes .

Anticonvulsant Activity

One of the most notable biological activities of this compound is its anticonvulsant effect. Studies have demonstrated that this compound exhibits significant anticonvulsant properties through various mechanisms:

  • Mechanism of Action : The anticonvulsant activity is primarily mediated by the inhibition of sodium channels in neuronal cells. This action is similar to that of phenytoin, a well-known antiepileptic drug .
  • Experimental Evidence : In vivo studies utilizing the Strychnine Induced Convulsion Method have shown that derivatives of this compound possess strong anticonvulsant effects comparable to established drugs like phenytoin .

Table 1: Anticonvulsant Activity of this compound Derivatives

Compound NameDosage (mg/kg)Anticonvulsant EffectReference
This compound40Significant reduction in seizure activity
1-Acetyl-5,5-diphenylimidazolidine-2,4-dione40Comparable to phenytoin
1-[3-(4-Hydroxyphenyl)-3-oxopropanoyl]-5,5-diphenylimidazolidine-2,4-dione40Strong anticonvulsant effect

Anticancer Properties

Recent studies have also explored the anticancer potential of this compound. The compound has shown promising results against various cancer cell lines:

  • Mechanism : The anticancer effects are attributed to the compound's ability to induce apoptosis in cancer cells and inhibit angiogenesis. This is facilitated through interactions with key molecular targets involved in cell proliferation and survival pathways .
  • Cell Line Studies : Research indicates that derivatives exhibit significant antiproliferative activity against MCF7 breast cancer cells with an IC50 value as low as 0.01 μM .

Table 2: Anticancer Activity Against Various Cell Lines

Compound NameCell LineIC50 (μM)MechanismReference
This compoundMCF70.01Apoptosis induction
1-[3-(4-Aminophenyl)-3-oxopropanoyl]-5,5-diphenylimidazolidine-2,4-dioneHT29Not specifiedInhibition of angiogenesis

Antimicrobial Activity

In addition to its anticonvulsant and anticancer properties, this compound has been investigated for its antimicrobial effects:

  • Broad-Spectrum Activity : Studies have reported that derivatives exhibit antibacterial activity against various strains of bacteria. This highlights the potential for developing new antimicrobial agents based on the hydantoin scaffold .

Table 3: Antimicrobial Activity

Compound NameBacterial StrainActivityReference
This compoundStaphylococcus aureusInhibition
Derivative XEscherichia coliModerate

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Properties

The primary application of 3-amino-5,5-diphenylimidazolidine-2,4-dione is in the development of anticonvulsant medications. The compound is structurally related to phenytoin, a well-established antiepileptic drug. Research indicates that derivatives of this compound demonstrate significant anticonvulsant activity through mechanisms involving sodium channel inhibition.

Case Study: Anticonvulsant Activity Assessment

A study evaluated the anticonvulsant properties of several derivatives synthesized from this compound using the Strychnine Induced Convulsion Method. The results showed that certain derivatives exhibited strong protective effects against convulsions comparable to phenytoin. Notably:

  • 1-Acetyl-5,5-diphenylimidazolidine-2,4-dione demonstrated significant efficacy.
  • 1-[3-(4-hydroxyphenyl)-3-oxopropanoyl]-5,5-diphenylimidazolidine-2,4-dione also showed promising results against induced seizures .

Anticancer Activity

The compound's derivatives have been investigated for their anticancer properties. The structural characteristics of the imidazolidine ring facilitate interactions with biological targets involved in cell proliferation and apoptosis.

Case Study: Antitumor Evaluation

A recent study focused on evaluating the in vitro antitumor activity of various derivatives of this compound against cancer cell lines such as HCT116 (human colon cancer). The findings indicated:

  • Certain derivatives inhibited cell growth significantly.
  • Mechanistic studies suggested that these compounds may induce apoptosis through mitochondrial pathways .

Antimicrobial Activity

Emerging research has highlighted the antimicrobial potential of this compound and its derivatives. Their ability to inhibit bacterial growth opens avenues for developing new antimicrobial agents.

Case Study: Antimicrobial Testing

A study assessed the antibacterial activity of synthesized derivatives against various bacterial strains. Compounds were tested for their Minimum Inhibitory Concentration (MIC) values:

CompoundBacterial StrainMIC (µg/mL)
AC1E. coli50
AC2S. aureus25
AC3P. aeruginosa30

The results demonstrated that specific derivatives exhibited potent antibacterial activity, suggesting their potential use in treating bacterial infections .

Synthesis and Modification

The synthesis of this compound involves several chemical reactions that allow for the modification of its structure to enhance pharmacological properties. Techniques such as acylation and alkylation are commonly employed to produce various derivatives with improved bioactivity.

Synthesis Overview

The standard synthesis route includes:

  • Reaction of 5,5-diphenylhydantoin with hydrazine hydrate.
  • Subsequent modifications through nucleophilic substitution and acylation reactions to yield specific derivatives tailored for desired biological activities .

Analyse Chemischer Reaktionen

Condensation Reactions with Aldehydes

3-Amino-5,5-diphenylimidazolidine-2,4-dione undergoes Schiff base formation when reacted with aromatic aldehydes. This reaction is catalyzed by glacial acetic acid in absolute methanol under reflux conditions .

Reagents and Conditions

  • Aldehydes : Thiophene-2-carbaldehyde, pyridine-2-carbaldehyde

  • Solvent : Absolute methanol

  • Catalyst : Glacial acetic acid

  • Molar Ratio : 1:1 (hydantoin:aldehyde)

  • Temperature : Reflux

Products

Aldehyde UsedProduct NameKey Structural Features
Thiophene-2-carbaldehydeSB1-Ph (Schiff base derivative)Thienyl substituent, electron-donating
Pyridine-2-carbaldehydeSB4-Ph (Schiff base derivative)Pyridyl substituent, electron-withdrawing

Mechanistic Insight :
The amino group at the 3-position nucleophilically attacks the aldehyde carbonyl, forming an imine (C=N) bond . This reactivity is exploited to synthesize derivatives with enhanced anticonvulsant activity .

Nucleophilic Substitution with Carboxylic Acids

Reactions with carboxylic acids yield amide or ester derivatives, depending on the acid’s structure. These reactions proceed via nucleophilic acyl substitution .

General Protocol

  • Reactants : this compound + carboxylic acid (e.g., tartaric, salicylic, or benzoic acid)

  • Solvent : Ethanol

  • Conditions : Reflux for 3 hours, followed by ice-water quenching and recrystallization .

Representative Examples

Carboxylic AcidProduct StructureKey Spectral Data (FTIR/NMR)
Tartaric acidAC4 (dihydroxybutanamide derivative)FTIR: 1742 cm⁻¹ (C=O), 3229 cm⁻¹ (N–H); ¹H NMR: δ 10.1 (Ar–NH)
AspirinAC3 (phenylcarbamoyl derivative)FTIR: 1718 cm⁻¹ (C=O); ¹H NMR: δ 7.8–6.6 (Ar–H)
Benzoic acidAC10 (benzamide derivative)FTIR: 946 cm⁻¹ (C–C); ¹H NMR: δ 5.4 (C–OH)

Applications :
These derivatives are explored for their pharmacological potential, particularly in anticonvulsant drug development .

Hydrogen Bonding and Crystal Packing

While not a reaction per se, the compound’s hydrogen-bonding behavior influences its reactivity.

Structural Analysis

  • N–H⋯O Interactions : The amino and carbonyl groups participate in N–H⋯O hydrogen bonds, forming columnar units in the crystal lattice .

  • Dihedral Angles : Two independent molecules in the asymmetric unit exhibit varied phenyl ring orientations (dihedral angles: 54.6° vs. 70.9°) .

Implications :
Crystal packing affects solubility and bioavailability, critical for designing derivatives with improved pharmacokinetics .

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar hydantoins due to its amino substitution:

CompoundReactivity ProfileKey Differences
Ethotoin (5-methyl derivative)Less nucleophilic at C3Methyl group reduces amine availability
5,5-DimethylhydantoinNo aromatic substitutionLacks phenyl groups, altering electronic effects

Biological Activity Correlation

Derivatives synthesized via the above reactions show promising anticonvulsant profiles:

  • SB1-Ph and SB4-Ph : Exhibit additive effects with phenytoin in maximal electroshock (MES) tests .

  • AC4 and AC5 : Demonstrated enhanced bioavailability due to hydrogen-bonding interactions .

Docking Studies :
Schiff base derivatives (e.g., SB1-Ph) show strong binding to opioid receptors, suggesting a dual mechanism of action .

Synthetic Limitations and Challenges

  • Low Solubility : The parent compound’s aqueous solubility is 39.5 µg/mL, complicating reaction scalability .

  • Side Reactions : Competing ring-opening or over-substitution occurs under strongly acidic/basic conditions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Crystallographic Differences

Compound Substituent at 3-Position Crystal System Key Structural Features
3-Amino-5,5-diphenylimidazolidine-2,4-dione –NH₂ Monoclinic (P2₁/n) Two independent molecules; N–H···O hydrogen bonds form columnar structures .
Phenytoin (5,5-diphenylimidazolidine-2,4-dione) –H Orthorhombic No amino group; sodium channel blocker used in epilepsy .
3-Methyl-5,5-diphenylimidazolidine-2,4-dione –CH₃ Monoclinic (P2₁/c) Methyl group reduces polarity; exhibits high 5-HT₁A receptor affinity (7 nM) .
3-Decyl-5,5-diphenylimidazolidine-2,4-dione –(CH₂)₉CH₃ Long alkyl chain enhances lipophilicity; psychotropic activity observed .
3-[2-(4-Fluorophenyl)-2-oxoethyl]-5,5-diphenylimidazolidine-2,4-dione –CH₂COC₆H₄F Monoclinic (P2₁/c) Fluorophenacyl group introduces π-stacking interactions; paired N–H···O hydrogen bonds .

Physicochemical Properties

Property 3-Amino Derivative Phenytoin 3-Methyl Derivative 3-Decyl Derivative
Polarity High (due to –NH₂) Moderate Low Very low (lipophilic)
Melting Point 252–254°C 295–298°C
Hydrogen Bonding Extensive N–H···O networks Limited Weak C–H···O interactions Van der Waals-dominated
Solubility Moderate in polar solvents Low in water Low in water Insoluble in water

Key Research Findings

Crystal Engineering: The amino group in this compound facilitates robust hydrogen-bonded frameworks, distinguishing it from alkylated analogs that rely on hydrophobic interactions .

Bioactivity Modulation : Substituents at the 3-position critically influence receptor binding. For example:

  • –NH₂ : Enhances hydrogen-bonding capacity for enzyme inhibition .
  • –CH₃ : Balances lipophilicity and steric effects for CNS receptor affinity .
  • –(CH₂)₉CH₃ : Increases membrane permeability but may elevate toxicity .

Synthetic Flexibility: The 3-amino group allows diverse derivatization (e.g., Schiff bases), enabling structure-activity relationship (SAR) studies .

Vorbereitungsmethoden

Amination via Nucleophilic Substitution

In analogous procedures, amino groups are introduced through:

  • Reagents : Ammonia or primary amines under reflux conditions.

  • Solvents : Ethanol or methanol, which balance solubility and reaction kinetics.

  • Conditions : Prolonged heating (3–6 hours) to drive substitution at the electrophilic C3 position.

Example Protocol :

  • Substrate : 5,5-Diphenylimidazolidine-2,4-dione.

  • Amination : React with aqueous ammonia (25% w/v) in ethanol at 80°C for 4 hours.

  • Workup : Quench with ice-cold water, filter, and recrystallize from ethanol.

Reductive Amination

For substrates with ketone or aldehyde moieties, reductive amination using sodium cyanoborohydride (NaBH3CN) or hydrogenation catalysts (e.g., Pd/C) could theoretically install the amino group.

Analytical Characterization of Derivatives

Source provides spectroscopic data for related compounds, which can guide quality control for the target molecule:

Fourier-Transform Infrared (FTIR) Spectroscopy

  • C=O Stretch : 1718–1742 cm⁻¹ (imidazolidine-dione carbonyls).

  • N–H Stretch : 3229–3267 cm⁻¹ (primary/secondary amines).

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR :

    • Aromatic protons: δ 6.6–8.5 ppm (multiplet, 10H from diphenyl groups).

    • NH2 protons: δ 5.4–5.5 ppm (broad singlet, exchangeable).

  • 13C NMR :

    • Carbonyl carbons: δ 165–175 ppm.

    • Quaternary carbons (C5): δ 60–65 ppm.

Challenges and Optimization Strategies

Low Yields in Amination

  • Mitigation :

    • Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.

    • Employ microwave irradiation to reduce reaction time.

Byproduct Formation

  • Solution :

    • Protect reactive sites (e.g., carbonyls) with trimethylsilyl groups before amination.

Data Tables

Table 1. Comparative Analysis of Reaction Conditions for Imidazolidine-Dione Derivatives

ParameterValue RangeImpact on Yield
Temperature70–90°C↑ Yield by 15%
Solvent PolarityEthanol vs. DMFDMF ↑ Rate 2x
Reaction Time3–6 hoursOptimal: 4h

Table 2. Spectroscopic Signatures of Key Functional Groups

Functional GroupFTIR (cm⁻¹)1H NMR (δ, ppm)
C=O (Dione)1718–1742-
NH2 (Amine)3229–32675.4–5.5 (s)

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-amino-5,5-diphenylimidazolidine-2,4-dione, and how is structural purity validated?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution by refluxing 1,3-dichloro-5,5-diphenylimidazolidine-2,4-dione with concentrated ammonia solution. Key steps include monitoring reaction completion via TLC and isolating the product via recrystallization (m.p. 252–254°C). Structural validation employs:

  • 1H NMR : Disappearance of the N3-H signal at δ 11.0 ppm and appearance of NH2 at δ 3.33 ppm.
  • 13C NMR : Shift of C4=O from δ 174.76 to 165.85 ppm due to amino substitution.
  • ATR-IR : Increased N-H stretching (~3300 cm⁻¹) and retained carbonyl bands (~1750 cm⁻¹) .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1H and 13C NMR identify substituent effects (e.g., aromatic proton shifts in derivatives).
  • Mass Spectrometry : Confirms molecular weight and fragmentation patterns.
  • IR Spectroscopy : Detects functional groups (e.g., NH2, C=O).
  • Elemental Analysis : Validates stoichiometry (e.g., C, H, N content) .

Q. How is the antimicrobial activity of 5,5-diphenylimidazolidine-2,4-dione derivatives assessed experimentally?

  • Methodological Answer : Standard protocols include:

  • Broth Microdilution : Minimum inhibitory concentration (MIC) determination against bacterial/fungal strains (e.g., S. aureus, E. coli).
  • Agar Diffusion : Zone of inhibition measurements.
  • Control Comparisons : Benchmarking against known antibiotics (e.g., ciprofloxacin) to assess efficacy .

Advanced Research Questions

Q. How can molecular docking studies optimize this compound derivatives for CNS activity?

  • Methodological Answer :

  • Target Selection : Prioritize receptors like GABA-A or voltage-gated Na+ channels implicated in epilepsy/anxiety.
  • Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations.
  • Validation : Compare binding affinities (ΔG values) with phenytoin or reference ligands.
  • SAR Analysis : Modify substituents (e.g., alkyl chains, electron-withdrawing groups) to enhance interactions with active sites .

Q. What strategies resolve contradictions in spectral data during derivative characterization?

  • Methodological Answer :

  • Cross-Validation : Use complementary techniques (e.g., X-ray crystallography for ambiguous NMR signals).
  • Dynamic NMR : Resolve conformational exchange effects in crowded spectra.
  • Computational Aids : Density Functional Theory (DFT) simulations predict spectral profiles for comparison .

Q. How can synthetic yield be improved for this compound derivatives?

  • Methodological Answer :

  • Solvent Optimization : Test polar aprotic solvents (e.g., DMF, DMSO) for enhanced reactivity.
  • Catalysis : Employ phase-transfer catalysts or microwaves to accelerate substitution reactions.
  • Purification : Use column chromatography for intermediates to reduce byproducts .

Q. What computational methods predict polymorphic stability in 5,5-diphenylimidazolidine-2,4-dione crystals?

  • Methodological Answer :

  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···O, N–H···O) influencing packing.
  • DFT Calculations : Compare lattice energies of possible polymorphs.
  • Crystallization Screening : Vapor diffusion or solvent evaporation under controlled conditions to isolate stable forms .

Q. How are in silico ADMET properties evaluated for novel derivatives?

  • Methodological Answer :

  • Software : Use SwissADME or pkCSM for predicting bioavailability, BBB permeability, and toxicity.
  • Key Parameters : LogP (lipophilicity), PSA (polar surface area), and CYP450 inhibition.
  • Validation : Correlate predictions with in vitro assays (e.g., hepatic microsomal stability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-5,5-diphenylimidazolidine-2,4-dione
Reactant of Route 2
3-amino-5,5-diphenylimidazolidine-2,4-dione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.